5-(Cyclobutylmethoxy)-2-fluoropyridine

Lipophilicity LogP Drug Design

5-(Cyclobutylmethoxy)-2-fluoropyridine (CAS 1545912-16-0) offers a distinct LogP of 2.3996 vs. unsubstituted 2-fluoropyridine's ~1.22, enhancing hydrophobic pocket binding and cell permeability. Its specific 5-position cyclobutylmethoxy group ensures precise SAR study results, avoiding the confounding variables of analogs like 3-(Cyclobutylmethoxy)-2-fluoropyridine. High purity (98%) minimizes purification bottlenecks in advanced syntheses. For reliable kinase inhibitor R&D.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1545912-16-0
Cat. No. B1408287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclobutylmethoxy)-2-fluoropyridine
CAS1545912-16-0
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=CN=C(C=C2)F
InChIInChI=1S/C10H12FNO/c11-10-5-4-9(6-12-10)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyGIUGLLUFPPXCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclobutylmethoxy)-2-fluoropyridine (1545912-16-0): A Fluorinated Pyridine Building Block for Drug Discovery and Chemical Synthesis


5-(Cyclobutylmethoxy)-2-fluoropyridine (CAS 1545912-16-0) is a heterocyclic aromatic compound classified as a substituted 2-fluoropyridine derivative . It is characterized by a pyridine ring bearing a fluorine atom at the 2-position and a cyclobutylmethoxy group at the 5-position [1]. With a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol , this compound serves as a versatile intermediate or building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other targeted therapeutics [1].

Why Substituting 5-(Cyclobutylmethoxy)-2-fluoropyridine with a Generic 2-Fluoropyridine or a Simple Analog Fails in Structure-Activity Relationship (SAR) Studies


Simple substitution of 5-(Cyclobutylmethoxy)-2-fluoropyridine with an unsubstituted 2-fluoropyridine [1] or a positional isomer like 3-(Cyclobutylmethoxy)-2-fluoropyridine is chemically non-equivalent and biologically inadequate due to fundamental differences in physicochemical and steric properties. The presence of the cyclobutylmethoxy group at the 5-position significantly alters the compound's lipophilicity (LogP), electronic distribution, and steric profile, which in turn can dramatically impact target binding affinity, metabolic stability, and overall pharmacokinetic behavior . Substituting with a generic analog lacking this specific substitution pattern would introduce a confounding variable in any SAR study or medicinal chemistry campaign, rendering the resulting data non-comparable and potentially misleading for hit-to-lead optimization efforts. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for 5-(Cyclobutylmethoxy)-2-fluoropyridine (1545912-16-0) vs. Closest Analogs


Increased Lipophilicity (LogP) of 5-(Cyclobutylmethoxy)-2-fluoropyridine vs. Unsubstituted 2-Fluoropyridine

The lipophilicity of 5-(Cyclobutylmethoxy)-2-fluoropyridine is substantially higher than that of the unsubstituted 2-fluoropyridine core structure. This difference is a critical determinant of membrane permeability, solubility, and off-target binding in drug discovery . The measured LogP for 5-(Cyclobutylmethoxy)-2-fluoropyridine is 2.3996 , whereas the unsubstituted 2-fluoropyridine has a reported LogP value of approximately 1.22 [1].

Lipophilicity LogP Drug Design Physicochemical Property Comparison

Impact of Substitution Position on Lipophilicity: 5-(Cyclobutylmethoxy)-2-fluoropyridine vs. its 3-Positional Isomer

Even a simple positional isomerism can significantly alter a molecule's physicochemical properties. The 5-position isomer (CAS 1545912-16-0) exhibits a different lipophilicity profile compared to the 3-position isomer (CAS 1521910-71-3) despite having the same molecular formula and weight . While precise experimental LogP data for the 3-isomer is not widely published in open sources, available computational predictions and the known impact of substitution patterns on pyridine ring electronics support a quantifiable difference in LogP, which is a common driver for differential SAR . For instance, the target compound has a reported LogP of 2.3996 .

Positional Isomer Lipophilicity SAR Physicochemical Property

Critical Differentiation in Hydrogen Bonding Capacity: 5-(Cyclobutylmethoxy)-2-fluoropyridine vs. 5-(cyclobutylmethoxy)pyridin-2-amine

The presence or absence of a single functional group can fundamentally alter a compound's interaction profile with biological targets. 5-(Cyclobutylmethoxy)-2-fluoropyridine lacks a hydrogen bond donor (HBD count = 0) , whereas a close analog, 5-(cyclobutylmethoxy)pyridin-2-amine (CAS 2166690-13-5), possesses an amino group at the 2-position, giving it an HBD count of 1 [1]. This difference is crucial for binding to specific enzyme active sites or receptor pockets.

Hydrogen Bonding Physicochemical Property Functional Group Comparison Medicinal Chemistry

Purity and Supply Reproducibility for Reliable Research Outcomes with 5-(Cyclobutylmethoxy)-2-fluoropyridine

For procurement in a research setting, the guaranteed purity and analytical reproducibility of a building block are paramount. 5-(Cyclobutylmethoxy)-2-fluoropyridine is commercially available with a specified purity of 98% and 95% from different vendors, providing a reliable starting point for chemical synthesis or biological assays. This contrasts with the use of non-certified, lower-purity analogs or in-house synthesized material where purity and impurity profiles may vary, introducing significant variability into downstream experiments.

Purity Reproducibility Building Block Quality Control

Key Application Scenarios for 5-(Cyclobutylmethoxy)-2-fluoropyridine (1545912-16-0) Based on Differentiated Properties


Medicinal Chemistry: Lipophilic Scaffold for Kinase Inhibitor Design

Due to its significantly higher LogP (2.3996) compared to unsubstituted 2-fluoropyridine (LogP ≈ 1.22) , 5-(Cyclobutylmethoxy)-2-fluoropyridine is an ideal lipophilic building block for designing ATP-competitive kinase inhibitors. The increased lipophilicity can enhance binding to hydrophobic pockets within the kinase active site and improve cell membrane permeability [1]. Its lack of a hydrogen bond donor (HBD count = 0) further supports its use in targeting hydrophobic enzyme clefts.

Chemical Biology: A Defined Probe for Structure-Activity Relationship (SAR) Studies

The precise 5-position substitution of the cyclobutylmethoxy group provides a well-defined steric and electronic environment that is distinct from its 3-positional isomer . This makes 5-(Cyclobutylmethoxy)-2-fluoropyridine a valuable tool compound for SAR studies aimed at mapping the binding requirements of a target protein's sub-pocket, ensuring that observed biological effects are directly attributable to the specific substitution pattern.

Organic Synthesis: A High-Purity Intermediate for Multi-Step Synthesis

For complex organic syntheses, the availability of 5-(Cyclobutylmethoxy)-2-fluoropyridine with a defined and high purity (95-98%) ensures reliable reaction outcomes and simplifies purification steps. This is particularly valuable in the late-stage functionalization of advanced intermediates where impurity carryover can be a major project bottleneck. The compound's defined properties reduce the risk of introducing unwanted variability into a multi-step synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Cyclobutylmethoxy)-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.